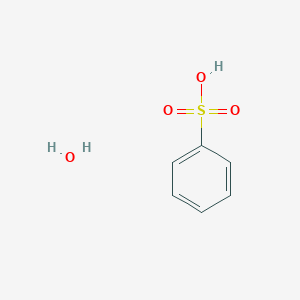
2-Méthyl-2-propan(ol-d)
Vue d'ensemble
Description
2-Methylpropan-2-(2H)ol, also known as tert-butanol, is a tertiary alcohol with the molecular formula C₄H₉DO. It is a clear, colorless liquid with a sweet, fruity odor. This compound is a structural isomer of 1-propanol, with the methyl groups attached to the second and third carbons rather than the first .
Applications De Recherche Scientifique
2-Methylpropan-2-(2H)ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein structures.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of paints, varnishes, and other coatings.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-(2H)ol can be synthesized through several methods. One common method involves the reaction of propanone with methyl magnesium bromide to form an adduct, which is then hydrolyzed to produce 2-Methylpropan-2-(2H)ol . Another method involves the chlorination of 2-Methylpropan-2-ol, followed by deuterium exchange to introduce the deuterium atom .
Industrial Production Methods
Industrial production of 2-Methylpropan-2-(2H)ol typically involves the catalytic hydrogenation of isobutene in the presence of a deuterium source. This method ensures the incorporation of the deuterium atom into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropan-2-(2H)ol undergoes various chemical reactions, including:
Oxidation: It is more difficult to oxidize compared to other butanol isomers due to its tertiary structure.
Substitution: It reacts with hydrochloric acid to yield tert-butyl chloride.
Deprotonation: It can be deprotonated with a strong base such as potassium metal to form potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Typically involves concentrated hydrochloric acid.
Deprotonation: Uses strong bases like potassium metal.
Major Products
Oxidation: Produces tert-butyl hydroperoxide.
Substitution: Yields tert-butyl chloride.
Deprotonation: Forms potassium tert-butoxide.
Comparaison Avec Des Composés Similaires
2-Methylpropan-2-(2H)ol is one of the four isomers of butanol. The other three isomers are:
- Isobutanol (CH₃)₂CHCH₂OH
- 2-Butanol CH₃CH₂CH(OH)CH₃
- n-Butanol CH₃CH₂CH₂CH₂OH
Compared to these isomers, 2-Methylpropan-2-(2H)ol is unique due to its tertiary structure, which makes it more resistant to oxidation and allows it to act as a strong, non-nucleophilic base .
Propriétés
IUPAC Name |
2-deuteriooxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192803 | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-25-6 | |
| Record name | tert-Butyl alcohol-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)


